4-(4-Ethylthiophenyl)-3-methylbenzoic acid
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Overview
Description
4-(4-Ethylthiophenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a benzoic acid core substituted with a 4-ethylthiophenyl group and a methyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylthiophenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylthiophenol and 3-methylbenzoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethylthiophenol with an acyl chloride derivative of 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(4-Ethylthiophenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylthiophenyl)-3-methylbenzoic acid
- 4-(4-Ethylphenyl)-3-methylbenzoic acid
- 4-(4-Ethylthiophenyl)-2-methylbenzoic acid
Uniqueness
4-(4-Ethylthiophenyl)-3-methylbenzoic acid is unique due to the presence of both an ethylthio group and a methyl group on the benzoic acid core. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-19-14-7-4-12(5-8-14)15-9-6-13(16(17)18)10-11(15)2/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNGUNUXIMVITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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